Fmoc-Gly-Arg(Mtr)-OH

Bradykinin synthesis Fmoc SPPS arginine protecting groups

Fmoc-Gly-Arg(Mtr)-OH (CAS 1998701-11-3) is a protected dipeptide building block for Fmoc-based solid-phase peptide synthesis (SPPS). It comprises an Fmoc-protected glycine residue linked to an arginine residue whose guanidino side chain is masked by the acid-labile 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group.

Molecular Formula C33H39N5O8S
Molecular Weight 665.8 g/mol
Cat. No. B12281015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Arg(Mtr)-OH
Molecular FormulaC33H39N5O8S
Molecular Weight665.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
InChIInChI=1S/C33H39N5O8S/c1-19-16-28(45-4)20(2)21(3)30(19)47(43,44)38-32(34)35-15-9-14-27(31(40)41)37-29(39)17-36-33(42)46-18-26-24-12-7-5-10-22(24)23-11-6-8-13-25(23)26/h5-8,10-13,16,26-27H,9,14-15,17-18H2,1-4H3,(H,36,42)(H,37,39)(H,40,41)(H3,34,35,38)/t27-/m0/s1
InChIKeyBSSAGZFNNLCKNY-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gly-Arg(Mtr)-OH Procurement Guide: Dipeptide Building Block for Arginine-Containing Peptide Synthesis


Fmoc-Gly-Arg(Mtr)-OH (CAS 1998701-11-3) is a protected dipeptide building block for Fmoc-based solid-phase peptide synthesis (SPPS) . It comprises an Fmoc-protected glycine residue linked to an arginine residue whose guanidino side chain is masked by the acid-labile 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. As a pre-formed dipeptide, it eliminates the need for sequential on-resin coupling of Gly and Arg(Mtr)-OH monomers, thereby bypassing the steric hindrance and coupling inefficiencies commonly encountered when Arg is coupled directly to a growing peptide chain .

Why Fmoc-Gly-Arg(Mtr)-OH Cannot Be Simply Substituted with Monomeric Fmoc-Arg(Mtr)-OH


Generic substitution of Fmoc-Gly-Arg(Mtr)-OH with sequential coupling of Fmoc-Gly-OH and Fmoc-Arg(Mtr)-OH monomers is not functionally equivalent due to the sterically hindered nature of the Mtr-protected arginine side chain. The bulky Mtr group on the arginine residue can impede the coupling reaction when Arg is introduced directly onto the resin-bound peptide, leading to incomplete acylation and truncated sequences . This dipeptide building block circumvents this limitation by providing the Gly-Arg bond pre-formed in solution, where coupling efficiency can be optimized independently of resin constraints. Furthermore, the Mtr protecting group itself exhibits distinct deprotection kinetics and side-reaction profiles compared to more modern alternatives like Pbf, making the specific choice of Arg side-chain protection a critical determinant of final peptide purity and yield [1].

Fmoc-Gly-Arg(Mtr)-OH: Quantitative Evidence of Performance Differentiation


Enhanced Crude Peptide Yield in Bradykinin Synthesis via Strategic Arg(Mtr) Placement

In the Fmoc SPPS of bradykinin, the use of Arg(Mtr) at position 1 in combination with Arg(Pmc) at position 9 resulted in a significantly higher cleaved pure yield compared to other protection schemes [1]. The study directly compared different combinations of Arg(Mtr) and Arg(Pmc) at the two arginine positions within the same peptide sequence.

Bradykinin synthesis Fmoc SPPS arginine protecting groups

Extended Deprotection Timeline for Mtr vs. Pmc/Pbf: Implications for Process Control

The Mtr protecting group on arginine requires significantly longer exposure to TFA for complete removal compared to the Pmc and Pbf groups . While Pmc and Pbf groups can be cleaved in approximately 20-30 minutes under standard TFA conditions, the Mtr group typically requires approximately 7.5 hours for complete deprotection in 5% phenol/TFA .

Deprotection kinetics Mtr cleavage SPPS optimization

Higher Side-Reaction Risk Profile of Mtr vs. Modern Sulfonyl Protecting Groups

During TFA-mediated deprotection, the Mtr group releases a highly electrophilic sulfonyl fragment (Ar–SO₂⁺) with a relatively long persistence time of approximately seconds, leading to a high frequency of side reactions including Trp sulfonation (+80/+160 Da) and Ser/Thr O-sulfonation [1]. In contrast, the Pbf group produces an electrophile that persists for only tens of milliseconds, resulting in a significantly lower risk profile [1].

Arg side reactions sulfonyl electrophiles peptide purity

Niche Adoption Rate of Arg(Mtr) in Contemporary Fmoc SPPS Workflows

A multi-laboratory survey of peptide synthesis practices revealed that Arg(Mtr) was used in only 4 out of 42 Fmoc-based syntheses (~9.5%), whereas Arg(Pmc) was the predominant choice for arginine side-chain protection [1]. This indicates that Mtr is a specialized reagent employed in a minority of cases, likely where its unique properties (e.g., specific lability profile) are advantageous.

SPPS methodology survey protecting group usage Arg(Mtr) adoption

Documented O-Sulfonation Side Reaction with Mtr and Pmc Groups

During TFA cleavage of peptides containing Arg(Mtr) or Arg(Pmc) residues, O-sulfonation of serine and threonine residues can occur, yielding O3-sulfo-serine and O3-sulfo-threonine side-products in high yields if suitable scavengers are absent [1]. This side reaction is documented for both Mtr and Pmc protecting groups and represents a significant purification challenge.

O-sulfonation side reactions Fmoc SPPS peptide purity

Optimal Procurement Scenarios for Fmoc-Gly-Arg(Mtr)-OH Based on Verified Performance Data


Synthesis of Peptides with Multiple Arginine Residues Requiring Differentiated Protecting Group Strategies

The bradykinin synthesis study demonstrates that using Arg(Mtr) at position 1 alongside Arg(Pmc) at position 9 yields 52% pure peptide [1]. Fmoc-Gly-Arg(Mtr)-OH is thus ideal for projects where orthogonal or differentiated arginine side-chain protection is required to optimize final yield, particularly when Mtr's distinct lability profile is advantageous for a specific position within the sequence.

Projects Requiring Pre-Formed Dipeptide Building Blocks to Bypass Difficult Arg Couplings

In sequences where coupling Arg directly onto the growing peptide chain is problematic due to steric hindrance from the bulky Mtr group, Fmoc-Gly-Arg(Mtr)-OH serves as a solution [1]. Procurement of this dipeptide eliminates the challenging on-resin Arg coupling step, potentially improving overall synthetic efficiency and crude purity for difficult sequences.

Legacy Peptide Synthesis Processes or Comparative Methodology Studies

The low adoption rate of Arg(Mtr) in modern Fmoc SPPS (~9.5% of syntheses) [1] and its extended deprotection time (7.5 hours) indicate it is not a default choice. However, Fmoc-Gly-Arg(Mtr)-OH is appropriate for replicating published protocols that specifically utilized Mtr protection, or for conducting comparative studies evaluating the impact of different arginine protecting groups on peptide synthesis outcomes.

Synthesis of Arginine-Containing Peptides Where Pbf Orthogonality is Not Required but Mtr Lability is Desired

While Pbf is the modern standard for arginine protection due to its lower side-reaction risk [1], Mtr offers a different acid lability profile that may be intentionally selected for specific synthetic strategies (e.g., when a more acid-stable Arg protecting group is needed during intermediate deprotection steps). Fmoc-Gly-Arg(Mtr)-OH provides this alternative lability in a convenient dipeptide format.

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